Methandriol chemical structure and properties
Methandriol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methandriol (also known as Methylandrostenediol) is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol.[1] First synthesized in 1935, it is a 17α-alkylated derivative, a modification that enhances its oral bioavailability.[1][2] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, metabolism, and analytical methodologies related to Methandriol, intended for a scientific audience. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Chemical Structure and Properties
Methandriol, systematically named (3β,17β)-17-methylandrost-5-ene-3,17-diol, is an androstane steroid.[3] The addition of a methyl group at the C17-alpha position is a defining structural feature that prevents rapid hepatic degradation, allowing for oral administration.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[4] |
| CAS Number | 521-10-8[4] |
| Molecular Formula | C₂₀H₃₂O₂[4] |
| SMILES | C[C@]12CC--INVALID-LINK--O[5] |
| InChI Key | WRWBCPJQPDHXTJ-DTMQFJJTSA-N[5] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 304.5 g/mol | [4] |
| Melting Point | 205.5-206.5 °C | [6] |
| Solubility | Insoluble in water. Acetonitrile: 1 mg/ml, Ethanol: 1 mg/ml, Methanol: 1 mg/ml. | [6] |
| logP | 3.7 | [5] |
Spectroscopic Data
While specific peak-by-peak data from proprietary databases is not publicly available, typical spectroscopic characteristics are as follows:
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¹H-NMR and ¹³C-NMR: Spectra would be characterized by signals corresponding to the steroid nucleus and the C17-alpha methyl group.[4][5]
-
Infrared (IR) Spectroscopy: The spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching vibrations of the two hydroxyl groups. Absorptions between 2850-3000 cm⁻¹ would correspond to C-H stretching of the alkane framework.[7][8][9][10][11]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M+) and characteristic fragmentation patterns resulting from the loss of methyl and hydroxyl groups.[12][13][14][15][16] The fragmentation of the trimethylsilyl (TMS)-derivatized molecule is influenced by the stereochemistry of the A-ring.[12]
Synthesis
The synthesis of Methandriol was first reported in 1935.[1] The process involves the reaction of 3β-hydroxy-5-androsten-17-one with a methylmagnesium halide (a Grignard reagent).
General Synthetic Protocol
-
Reaction: 3β-hydroxy-5-androsten-17-one is dissolved in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Addition: A solution of methylmagnesium iodide or bromide in ether is added dropwise to the steroid solution at a controlled temperature. The Grignard reagent attacks the C17-ketone, forming a tertiary alcohol.
-
Quenching: The reaction is carefully quenched by the slow addition of an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid) to neutralize the reaction and dissolve the magnesium salts.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to yield pure Methandriol.[1]
Mechanism of Action: Androgen Receptor Signaling
The primary mechanism of action for Methandriol is its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily.[17]
Androgen Receptor Binding and Downstream Signaling
-
Ligand Binding: Methandriol, like other androgens, diffuses into the target cell and binds to the ligand-binding domain (LBD) of the AR, which is located in the cytoplasm associated with heat shock proteins (HSPs).[4]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-ligand complex then translocates into the nucleus.[4]
-
Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[4][17]
-
Gene Transcription: The AR dimer recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the anabolic and androgenic effects.[18]
Metabolism
Methandriol undergoes extensive metabolism in the body through Phase I and Phase II reactions to facilitate its excretion.
Phase I Metabolism
Phase I reactions involve the modification of the steroid structure, primarily through reduction and hydroxylation. A key metabolic pathway is the reduction of the double bond between the fifth and sixth carbon atoms (Δ5) in the B-ring of the steroid.[17] This results in the formation of stereoisomers, with studies indicating the formation of 17α-methyl-5β-androstane-3α,17β-diol.[17] Hydroxylation, particularly at the C16 position, is another significant Phase I transformation.[19]
Phase II Metabolism
Following Phase I modifications, Methandriol and its metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the steroid, facilitating its elimination from the body. The primary conjugation pathways are:
-
Glucuronidation: Attachment of glucuronic acid to the hydroxyl groups, catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Addition of a sulfate group, catalyzed by sulfotransferases (SULTs).[17]
Pharmacological Properties
Methandriol is classified as an anabolic-androgenic steroid, exhibiting both muscle-building (anabolic) and masculinizing (androgenic) effects.
Anabolic and Androgenic Activity
The anabolic and androgenic potential of steroids is often compared to testosterone, which has a reference ratio of 100:100.
| Steroid | Anabolic Rating | Androgenic Rating |
| Methandriol | 30-60 | 20-60 |
| Testosterone | 100 | 100 |
Data from Steroid.com[2]
This indicates that Methandriol has weaker anabolic and androgenic effects compared to testosterone.
Androgen Receptor Binding Affinity
Quantitative data for the binding affinity (e.g., Ki or IC50) of Methandriol to the androgen receptor is not consistently reported in publicly available literature. However, it is understood to be an AR agonist.[17] Some sources suggest a relative binding affinity to sex hormone-binding globulin (SHBG) of 40% compared to dihydrotestosterone.[20]
Experimental Protocols & Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the detection and quantification of Methandriol and its metabolites in biological samples, particularly urine.
Sample Preparation for Urine Analysis (General Protocol):
-
Enzymatic Hydrolysis: To deconjugate the Phase II metabolites, a sample of urine is treated with β-glucuronidase from E. coli.
-
Liquid-Liquid Extraction (LLE): The deconjugated steroids are extracted from the aqueous urine matrix into an organic solvent (e.g., diethyl ether). The aqueous layer can be frozen to facilitate the separation of the organic phase.
-
Derivatization: The hydroxyl groups of the steroid are derivatized, typically through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase volatility and improve chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
Conclusion
Methandriol is a well-characterized synthetic anabolic-androgenic steroid with a long history of study. Its chemical structure, particularly the 17α-alkylation, is key to its oral activity. It exerts its biological effects through the androgen receptor signaling pathway and is metabolized through established Phase I and II reactions. While it has been used in various contexts, its anabolic and androgenic potency is notably lower than that of testosterone. Standard analytical techniques like GC-MS are well-suited for its detection and quantification in biological matrices. This guide provides a foundational technical overview for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
References
- 1. Methandriol dipropionate | 3593-85-9 | Benchchem [benchchem.com]
- 2. Buy Methandriol dipropionate | 3593-85-9 [smolecule.com]
- 3. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Methandriol(521-10-8) 13C NMR spectrum [chemicalbook.com]
- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methandriol(521-10-8) IR Spectrum [m.chemicalbook.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
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- 12. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
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